3-[(chloroacetyl)amino]-N-cyclopropylbenzamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that acyl chlorides, such as chloroacetyl chloride, react with primary amines . This suggests that the compound may target proteins or enzymes containing primary amine groups.
Mode of Action
The mode of action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide likely involves a nucleophilic addition / elimination reaction between the acyl chloride (chloroacetyl) group and a primary amine on the target molecule . The first stage of the reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine. The second stage involves the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .
Biochemical Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . Therefore, it is plausible that this compound could affect these pathways by modifying the primary amines present in these intermediates.
Pharmacokinetics
The compound’s molecular weight of 2527 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Based on its potential mode of action, it could result in the modification of proteins or enzymes containing primary amine groups, potentially altering their function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to efficiently acetylate primary amines in a phosphate buffer, suggesting that the pH and ionic strength of the environment could influence its reactivity .
Preparation Methods
The synthesis of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide typically involves the chemoselective N-chloroacetylation of amino compounds. One method utilizes chloroacetyl chloride in phosphate buffer, allowing the reaction to proceed efficiently within 20 minutes . Another method involves the use of chloroacetic anhydride in aqueous conditions, which is a more environmentally friendly approach . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[(chloroacetyl)amino]-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols.
Acylation Reactions: The compound can participate in acylation reactions with acid chlorides or anhydrides.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, the presence of functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include chloroacetyl chloride, chloroacetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(chloroacetyl)amino]-N-cyclopropylbenzamide is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it may be used in the synthesis of other complex molecules, contributing to advancements in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar compounds to 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide include other chloroacetamides and N-chloroacetylated compounds. These compounds share the chloroacetyl functional group, which imparts similar reactivity and applications. this compound is unique due to its cyclopropylbenzamide structure, which may confer distinct properties and reactivity compared to other chloroacetamides .
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-11(16)14-10-3-1-2-8(6-10)12(17)15-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNXVSSDGCYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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